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Compound of Interest

Ingenol-5,20-acetonide-3-0O-
Compound Name:
angelate

Cat. No.: B10862229

A technical guide for researchers on the mass spectrometric characterization of Ingenol-5,20-
acetonide-3-O-angelate and its comparison with related Protein Kinase C activating
compounds, Ingenol Mebutate and Prostratin.

This guide provides a comparative overview of the mass spectrometry data for Ingenol-5,20-
acetonide-3-O-angelate, a derivative of the potent Protein Kinase C (PKC) activator ingenol.
For contextual and comparative purposes, this guide also includes data for two key
alternatives: Ingenol Mebutate (Ingenol-3-angelate), a closely related ingenol ester and an
approved drug for actinic keratosis, and Prostratin, a non-tumor-promoting phorbol ester with a
similar PKC-activating mechanism.[1][2] Understanding the mass spectrometric behavior of
these compounds is crucial for their identification, characterization, and quantification in
complex biological and pharmaceutical matrices.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometric properties of Ingenol-5,20-
acetonide-3-O-angelate and its comparators. The data for Ingenol-5,20-acetonide-3-O-
angelate is predicted based on its chemical structure and known fragmentation patterns of the
ingenol core, while the data for Ingenol Mebutate and Prostratin are derived from publicly
available databases and scientific literature.[3][4]
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Ingenol-5,20- Ingenol Mebutate Prostratin (12-
Feature acetonide-3-O- (Ingenol-3- Deoxyphorbol-13-
angelate angelate) acetate)
Molecular Formula C2sH3806[5] C25H3406[6] C22H3006
Molecular Weight 470.6 g/mol [5] 430.5 g/mol [6] 390.5 g/mol
Monoisotopic Mass 470.2668 Da[5] 430.2355 Da[6] 390.2042 Da
Predicted [M+H]* 471.2741 431.2428 391.2115
Predicted [M+Na]* 493.2560 453.2248 413.1935

Key Fragmentation
lons
(Predicted/Observed)

*m/z 387 [M+H -
CsHsOz2]* (Loss of

angelate group)

*m/z 347 [M+H -
H20]*

*m/z 331 [M+H -
C2H402]* (Loss of

acetate group)

*m/z 329 [M+H -
CsHsOz2 - C3HeO]*
(Loss of angelate and

acetone)

* miz 329 [M+H -
2H20]*

*m/z 313 [M+H -
C2H40z2 - H20]*

*m/z 311 [M+H -
CsHsO2 - C3HeO -
H20]*

*miz 311 [M+H -
3H20]*

*m/z 295 [M+H -
C2H40:2 - 2H20]*

Experimental Protocols

The data presented in this guide can be obtained using Ultra-High-Performance Liquid
Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-
MS).[7][8] This technique offers high resolution and mass accuracy, which are essential for the
structural elucidation of complex molecules like ingenol derivatives.

Sample Preparation

o Standard Preparation: Prepare stock solutions of Ingenol-5,20-acetonide-3-O-angelate,
Ingenol Mebutate, and Prostratin in a suitable organic solvent such as methanol or
acetonitrile at a concentration of 1 mg/mL.
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» Working Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to
generate a calibration curve for quantitative analysis.

o Matrix Samples (e.g., plasma, tissue extracts): Perform a protein precipitation or solid-phase
extraction to remove interfering substances. A typical protein precipitation protocol involves
adding three volumes of ice-cold acetonitrile to one volume of the sample, vortexing, and
centrifuging to pellet the precipitated proteins. The supernatant can then be directly injected
or further purified.

UPLC-Q/TOF-MS Analysis

o UPLC System: A high-pressure gradient UPLC system.

e Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 um) is suitable for the
separation of these compounds.

» Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with
0.1% formic acid (Solvent B).

o Gradient Program: A typical gradient would start at 30% B, increase to 95% B over 10
minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

e Flow Rate: 0.3 mL/min.
e Column Temperature: 40 °C.
e Injection Volume: 2-5 pL.

e Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with
an electrospray ionization (ESI) source.

« lonization Mode: Positive ion mode is generally preferred for these compounds.
o Capillary Voltage: 3.5 kV.
o Sampling Cone Voltage: 30 V.

e Source Temperature: 120 °C.
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o Desolvation Temperature: 350 °C.
e Desolvation Gas Flow: 800 L/hr.

e Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)
can be used. In DDA mode, a full MS scan is followed by MS/MS scans of the most
abundant precursor ions.

o Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain
comprehensive fragmentation data.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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